N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride
Description
N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is a hydrochloride salt derivative of the parent compound N1-(pyridin-2-yl)benzene-1,4-diamine. The trihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Structurally, it consists of a benzene-1,4-diamine backbone substituted with a pyridin-2-yl group at the N1 position, with three hydrochloride counterions. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where 4-phenylenediamine reacts with halogenated pyridine derivatives under controlled conditions . Its trihydrochloride salt form is analogous to bioactive molecules like spermidine trihydrochloride, which are optimized for improved bioavailability .
Properties
CAS No. |
2680530-35-0 |
|---|---|
Molecular Formula |
C11H14Cl3N3 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C11H11N3.3ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;;/h1-8H,12H2,(H,13,14);3*1H |
InChI Key |
JPUNCAKQBTXLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N.Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Reaction Efficiency
Table 1 compares solvent impacts on nitro-group reduction yields:
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Methanol | 25 | Raney Ni | 95 | 98 | |
| Ethanol | 25 | Raney Ni | 93 | 97 | |
| THF | 25 | Raney Ni | 85 | 95 |
Methanol outperforms ethanol and THF due to better catalyst dispersion and hydrogen solubility. Post-hydrogenation, acidification in isopropanol ensures selective precipitation of the trihydrochloride salt, minimizing residual amines.
Acidification and Salt Formation
The trihydrochloride salt is obtained by treating the free base with 3 equivalents of HCl in a 2:1 isopropanol-water mixture. Key considerations include:
-
HCl addition rate : Slow addition (0.5 mL/min) prevents localized overheating and ensures stoichiometric protonation
-
Crystallization : Cooling the mixture to 0°C for 12 hours yields needle-like crystals with 99% chloride content by ion chromatography
Large-Scale Production Techniques
Continuous Flow Hydrogenation
Industrial-scale processes adopt continuous flow reactors to enhance safety and yield. A patented system utilizes a fixed-bed reactor packed with Raney nickel pellets, achieving 98% conversion at 30 psi H₂ and 40°C. Key advantages include:
Purification via Antisolvent Crystallization
Crude product from hydrogenation is purified using antisolvent crystallization. Adding heptane to a THF solution of the free base induces precipitation, reducing impurity levels from 5% to <0.5%. The crystals are washed with cold heptane and dried under vacuum at 50°C.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6) :
FT-IR :
Chemical Reactions Analysis
Types of Reactions
Oxidation: N1-(pyridin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer reactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, synthesis routes, and applications of N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride and related compounds:
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The trihydrochloride form of N1-(pyridin-2-yl)benzene-1,4-diamine offers superior aqueous solubility compared to its free base, analogous to spermidine trihydrochloride, which is widely used in supplements for enhanced absorption .
- Antimicrobial Potential: Imidazole-containing derivatives (e.g., N1-(4-(1-Methyl-1H-imidazol-2-yl)pyridin-2-yl)benzene-1,4-diamine) demonstrate broad-spectrum antimicrobial activity, likely due to heterocyclic interactions with microbial enzymes .
Crystallographic and Molecular Interactions
- Hydrogen Bonding : N,N′-Bis(pyridin-2-yl)benzene-1,4-diamine forms cyclic R₂²(8) hydrogen-bonded networks in co-crystals with naphthalene, influencing its solid-state packing and stability .
Biological Activity
N1-(pyridin-2-yl)benzene-1,4-diamine trihydrochloride is a compound that has garnered attention in biological research due to its potential as a biochemical probe and its interactions with various biomolecules. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H11N3·3HCl
- SMILES : C1=CC=NC(=C1)NC2=CC=C(C=C2)N
- InChIKey : GIGDUYPRRWGWIC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. Its mechanisms include:
- Formation of hydrogen bonds with target biomolecules.
- Coordination with metal ions, enhancing enzyme activity modulation.
- Participation in electron transfer reactions that influence cellular processes.
1. Antimicrobial Activity
Research indicates that derivatives of N1-(pyridin-2-yl)benzene-1,4-diamine exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the compound's effectiveness against drug-resistant strains, demonstrating its potential in treating infections caused by resistant pathogens .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, notably neuronal nitric oxide synthase (nNOS). Inhibitors derived from this compound have shown high potency and selectivity for nNOS over other isoforms, suggesting potential therapeutic applications in neurological conditions .
3. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Its derivatives have been evaluated in vitro for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study 1: Neuronal Nitric Oxide Synthase Inhibition
A study focused on the design and synthesis of compounds based on the N1-(pyridin-2-yl)benzene scaffold revealed that specific derivatives exhibited nanomolar inhibitory potency against nNOS. In vivo tests demonstrated efficacy in preventing hypoxic injury in animal models, highlighting the compound's therapeutic potential in neuroprotection .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, derivatives of N1-(pyridin-2-yl)benzene were tested against various bacterial strains. The results indicated a pronounced selectivity for Gram-positive bacteria over Gram-negative strains, making it a candidate for further development as an antimicrobial agent .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against drug-resistant Gram-positive bacteria |
| Enzyme Inhibition | High selectivity for nNOS; potential neuroprotective effects |
| Anticancer | Induces apoptosis in cancer cell lines; requires further investigation |
Q & A
Q. How can kinetic studies elucidate degradation pathways under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
